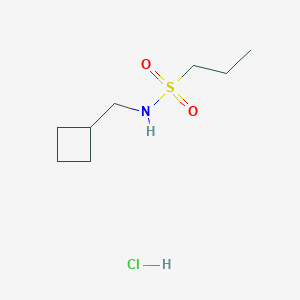
N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride
Vue d'ensemble
Description
N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1630096-67-1 . It belongs to the class of sulfonamide drugs.
Molecular Structure Analysis
The molecular formula of N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride is C8H18ClNO2S . It has an average mass of 227.752 Da and a monoisotopic mass of 227.074677 Da .Applications De Recherche Scientifique
Sulfonamides in Pharmaceutical Development
Sulfonamides, including compounds like N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride, have a rich history in pharmaceutical development due to their wide range of biological activities. They have been utilized in designing drugs for treating bacterial infections, glaucoma, and various other conditions. For instance, sulfonamide carbonic anhydrase inhibitors (CAIs) have been studied for their potential in treating glaucoma by reducing intraocular pressure through the inhibition of carbonic anhydrase activity, a mechanism critical in aqueous humor secretion (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental Impact and Degradation
Sulfonamides, including derivatives similar to N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride, are also a focus of environmental research, particularly concerning their persistence and degradation in ecosystems. Studies have explored the microbial degradation of sulfonamide antibiotics in the environment, highlighting the processes that lead to the breakdown of these compounds and their transformation into potentially less harmful substances (Liu & Avendaño, 2013).
Antitumor Properties
Research has also delved into the antitumor properties of sulfonamides, investigating their potential as chemotherapeutic agents. The ability of sulfonamides to inhibit carbonic anhydrase IX and XII, which are overexpressed in tumor cells, makes them promising candidates for cancer therapy. This approach could be relevant to the exploration of N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride's applications in oncology (Carta, Scozzafava, & Supuran, 2012).
Propriétés
IUPAC Name |
N-(cyclobutylmethyl)propane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-2-6-12(10,11)9-7-8-4-3-5-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWHKMYWAFEZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride | |
CAS RN |
1630096-67-1 | |
| Record name | 1-Propanesulfonamide, N-(cyclobutylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





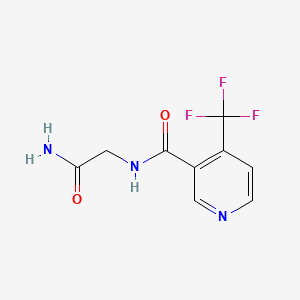
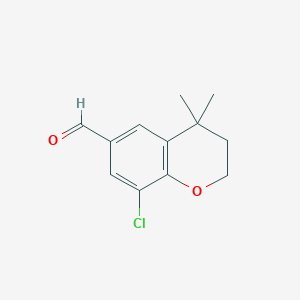


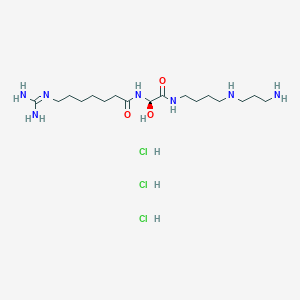

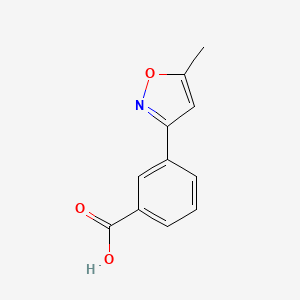
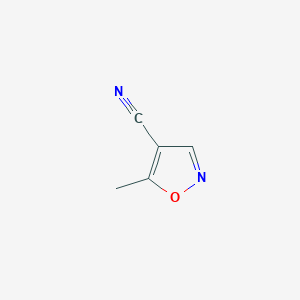
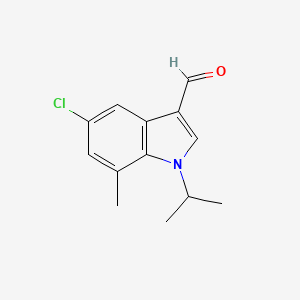
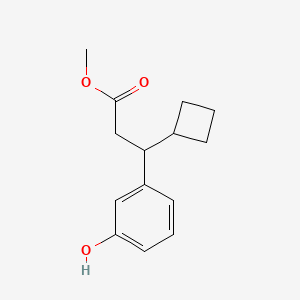
![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide](/img/structure/B1432319.png)
